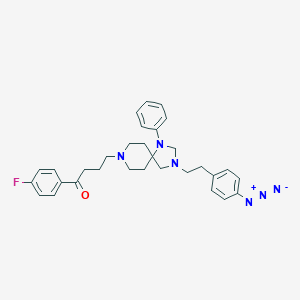
Azido-N-(4-aminophenethyl)spiperone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-N-(4-aminophenethyl)spiperone, also known as this compound, is a useful research compound. Its molecular formula is C31H35FN6O and its molecular weight is 526.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butyrophenones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photoaffinity Labeling
One of the primary applications of NAPS is in photoaffinity labeling studies to identify and localize binding sites on dopamine receptors. A notable study utilized NAPS labeled with radioactive iodine to covalently bind to the D2 dopamine receptor. This approach allowed researchers to pinpoint specific regions within the receptor that interact with the ligand, providing insights into receptor structure and function .
Dopamine Receptor Studies
NAPS has been instrumental in studying the binding affinities and selectivity of various ligands for dopamine receptors. Research indicates that NAPS exhibits high affinity for the D2 receptor, making it a valuable tool for investigating receptor pharmacodynamics. For instance, studies have shown that modifications to the NAPS structure can significantly alter its binding properties, allowing for the design of more selective ligands .
Fluorescent Ligands Development
Recent advancements have seen the development of fluorescent derivatives of NAPS for use in live-cell imaging and dynamic studies of receptor interactions. These fluorescent ligands facilitate real-time observation of dopamine receptor behavior, contributing to our understanding of receptor dimerization and signaling pathways in living systems .
Table 1: Binding Affinities of Azido-N-(4-aminophenethyl)spiperone Derivatives
| Compound | Receptor Type | Binding Affinity (nM) |
|---|---|---|
| NAPS | D2R | 0.26 |
| Cy3B-labeled NAPS | D3R | 11 |
| Modified NAPS with fluorophore | D2R | 9.5 |
Note: Binding affinities are determined through radioligand binding assays and may vary based on experimental conditions.
Case Study 1: Localization of Dopamine Receptor Binding
In a study aimed at understanding the localization of dopamine receptor binding sites, researchers employed NAPS as a photoaffinity probe. The results demonstrated that NAPS binds covalently to specific fragments of the D2 receptor, providing critical information about the spatial arrangement of binding sites within the receptor's structure .
Case Study 2: Development of Bivalent Ligands
Another significant application involved using NAPS as part of bivalent ligand design targeting GPCR (G protein-coupled receptors) dimers. By linking two pharmacophores through a flexible spacer, researchers were able to enhance selectivity and binding affinity significantly compared to monovalent counterparts. This innovative approach underscores NAPS's versatility in drug design and development .
Propriétés
Numéro CAS |
118797-70-9 |
|---|---|
Formule moléculaire |
C31H35FN6O |
Poids moléculaire |
526.6 g/mol |
Nom IUPAC |
4-[3-[2-(4-azidophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C31H35FN6O/c32-27-12-10-26(11-13-27)30(39)7-4-19-36-21-17-31(18-22-36)23-37(24-38(31)29-5-2-1-3-6-29)20-16-25-8-14-28(15-9-25)34-35-33/h1-3,5-6,8-15H,4,7,16-24H2 |
Clé InChI |
RQZIYDJHBJUBQQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12CN(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)N=[N+]=[N-])CCCC(=O)C5=CC=C(C=C5)F |
SMILES canonique |
C1CN(CCC12CN(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)N=[N+]=[N-])CCCC(=O)C5=CC=C(C=C5)F |
Key on ui other cas no. |
118797-70-9 |
Synonymes |
azido-N-(4-aminophenethyl)spiperone N3-NAPS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















